molecular formula C9H10ClN B567765 2-Chloro-6-cyclobutylpyridine CAS No. 1369827-66-6

2-Chloro-6-cyclobutylpyridine

Cat. No. B567765
CAS RN: 1369827-66-6
M. Wt: 167.636
InChI Key: LZFYUHACPZDYBT-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclobutylpyridine is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-cyclobutylpyridine can be analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .


Physical And Chemical Properties Analysis

2-Chloro-6-cyclobutylpyridine is a colorless or white, crystalline solid with a mild, sweet odor . Its boiling point is between 277 to 280°F at 11 mmHg, and its molecular weight is 230.9 . The freezing point/melting point is 145°F .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of complexes derived from 2-Chloro-6-cyclobutylpyridine and similar compounds are foundational in understanding their chemical behavior and potential applications. For example, the synthesis and study of cyclometalated complexes of Iridium(III) using functionalized polypyridine ligands, including derivatives of bipyridines, provide insights into their photophysical properties and redox behavior (Neve et al., 1999). This research is crucial for the development of luminescent materials and catalytic agents.

Catalytic Applications

The catalytic applications of compounds related to 2-Chloro-6-cyclobutylpyridine, particularly those involving terpyridines and their transition metal complexes, are diverse. They range from materials science, such as photovoltaics, to organic transformations and polymerization reactions (Winter et al., 2011). The versatility of these compounds in catalysis underscores their importance in industrial chemistry and the development of new synthetic methodologies.

Photophysical and Electrochemical Studies

The investigation of photophysical and electrochemical properties of complexes formed from 2-Chloro-6-cyclobutylpyridine analogs is essential for their application in light-emitting devices and sensors. Studies on palladium(II) complexes of phenyl-bipyridines reveal significant insights into their luminescence and structural characteristics, informing the design of new materials for optical applications (Lai et al., 2000).

Anticancer Research

The exploration of metal complexes, including those structurally related to 2-Chloro-6-cyclobutylpyridine, in anticancer research highlights the potential of these compounds in medicinal chemistry. The study of ruthenium complexes' cytotoxicity against tumor cell lines provides valuable data for developing new chemotherapy agents (Novakova et al., 1995).

Material Science and Sensing Applications

The use of 2-Chloro-6-cyclobutylpyridine derivatives in material science, especially in creating luminescent compounds for biological sensing and thermal or photochemical applications, is an area of significant interest. The development of lanthanide compounds with unique luminescent properties for biological sensing applications illustrates the broad utility of these compounds in advanced materials (Halcrow, 2005).

Safety and Hazards

2-Chloro-6-cyclobutylpyridine is harmful if swallowed . It is recommended to prevent skin contact, prevent eye contact, and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

2-chloro-6-cyclobutylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFYUHACPZDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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